(S)-1,3-Dimethylpiperazine

Description

BenchChem offers high-quality (S)-1,3-Dimethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1,3-Dimethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

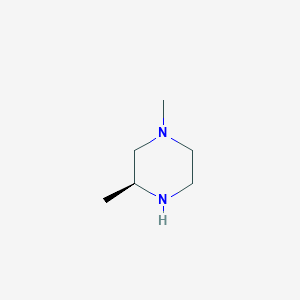

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1,3-dimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMUNDXXVADKHS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1,3-Dimethylpiperazine CAS number and molecular structure

An In-Depth Technical Guide to (S)-1,3-Dimethylpiperazine for Advanced Research and Development

Introduction

(S)-1,3-Dimethylpiperazine is a chiral heterocyclic amine that has garnered significant interest as a versatile building block in modern organic synthesis and medicinal chemistry. Its structural features—a piperazine core functionalized with two methyl groups, one of which introduces a stereocenter—make it a valuable scaffold for the development of complex molecules with specific three-dimensional orientations. The piperazine moiety itself is a well-established pharmacophore, present in a wide array of therapeutic agents due to its ability to modulate physicochemical properties and interact with biological targets.[1][2] The introduction of a chiral center, as seen in the (S)-enantiomer, provides an essential tool for researchers to probe stereo-specific interactions in biological systems, a cornerstone of rational drug design. This guide provides a detailed overview of its core attributes, synthetic utility, and strategic applications in drug discovery, tailored for researchers and scientists in the field.

Core Molecular and Physicochemical Attributes

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. (S)-1,3-Dimethylpiperazine is identified by a unique CAS number and possesses a distinct set of physical and chemical characteristics that dictate its handling, reactivity, and application.

1.1 Chemical Identifiers

-

CAS Number : 1152367-80-0[3]

-

Molecular Weight : 114.19 g/mol [3]

-

SMILES : C[C@H]1CN(C)CCN1[4]

-

InChI Key : FMMUNDXXVADKHS-LURJTMIESA-N

1.2 Molecular Structure

The structure consists of a six-membered piperazine ring with a methyl group on the nitrogen at position 1 and a chiral methyl group on the carbon at position 3, defining the (S)-stereochemistry.

Caption: Molecular structure of (S)-1,3-Dimethylpiperazine.

1.3 Physicochemical Data

The properties of (S)-1,3-Dimethylpiperazine are critical for planning reactions, purification, and storage. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Appearance | Liquid | [3] |

| Boiling Point | 147.9 ± 8.0 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Flash Point | 45.7 ± 9.4 °C | [3] |

| pKa (Predicted) | 9.34 ± 0.40 | [3] |

| Storage Conditions | Room temperature, 2-8°C, sealed in dry | [3][4] |

Synthetic Utility and Experimental Protocols

The primary value of (S)-1,3-Dimethylpiperazine in a laboratory setting lies in its role as a chiral nucleophilic building block. The two nitrogen atoms exhibit different reactivity profiles; the secondary amine is typically more reactive in nucleophilic substitution reactions than the tertiary amine, allowing for regioselective functionalization.

2.1 Role in Nucleophilic Substitution

A key application involves the reaction of the secondary amine with electrophilic centers. This is exemplified by its use in the synthesis of novel 1,2,6-thiadiazine derivatives, which are being investigated for their potential as anticancer agents.[5] In this context, (S)-1,3-Dimethylpiperazine serves as the nucleophile, displacing a chlorine atom on the thiadiazine core.[5][6] This specific application underscores the compound's utility in creating libraries of chiral molecules for biological screening. The mild reaction conditions (room temperature in THF) suggest a high degree of reactivity, which is advantageous for preserving sensitive functional groups elsewhere in the molecule.[5]

Caption: Generalized workflow for a nucleophilic substitution reaction.

2.2 General Experimental Protocol: N-Arylation

This protocol provides a self-validating methodology for the reaction of (S)-1,3-Dimethylpiperazine with an activated aryl halide.

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the electrophile (1.0 eq), (S)-1,3-Dimethylpiperazine (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Causality: Using a slight excess of the amine ensures complete consumption of the limiting electrophile. The inert atmosphere prevents side reactions with atmospheric oxygen or moisture. The base is crucial for scavenging the acid (e.g., HCl) generated during the reaction, driving it to completion.

-

-

Solvent Addition : Add a dry, aprotic solvent (e.g., THF or DMF) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

-

Causality: Aprotic solvents are used because they do not interfere with the nucleophilic amine. Proper concentration ensures efficient molecular collisions.

-

-

Reaction Execution : Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the electrophile's reactivity) until the reaction is complete.

-

Monitoring (Self-Validation) : Periodically take aliquots from the reaction mixture and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product.

-

Trustworthiness: This step provides direct evidence of the reaction's progress and confirms the formation of the desired product mass, ensuring the protocol is proceeding as expected before committing to a full workup.

-

-

Workup and Isolation : Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Characterization : Purify the crude product using flash column chromatography or distillation. Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Strategic Applications in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs targeting a wide range of diseases.[2][7][8] Its derivatives are particularly prominent in neuropharmacology, forming the core of antipsychotic, antidepressant, and anxiolytic agents.[2][7] The value of (S)-1,3-Dimethylpiperazine lies in its ability to introduce both this proven pharmacophore and a specific stereocenter into a drug candidate.

3.1 The Importance of Chirality

Chirality is a critical determinant of pharmacological activity. Enantiomers of a drug can have vastly different potencies, efficacies, and metabolic profiles. The (S)-configuration of the methyl group at the 3-position can provide a crucial steric or hydrophobic interaction with a target protein (e.g., an enzyme or receptor), enhancing binding affinity and selectivity over the (R)-enantiomer or the achiral equivalent. Utilizing an enantiomerically pure building block like (S)-1,3-Dimethylpiperazine is a direct and efficient strategy to synthesize single-enantiomer drug candidates, avoiding the costly and complex separation of racemic mixtures later in development.

3.2 A Building Block for Targeted Therapeutics

The strategic incorporation of (S)-1,3-Dimethylpiperazine can be used to optimize lead compounds. For instance, in the development of kinase inhibitors for oncology, the piperazine moiety often serves as a linker that projects a vector out of the ATP-binding pocket towards the solvent-exposed region, where substituents can be modified to improve selectivity and pharmacokinetic properties.[5] The methyl groups on the piperazine ring can enhance metabolic stability by blocking sites susceptible to N-dealkylation and can fine-tune the basicity (pKa) of the nitrogen atoms, which in turn influences solubility and cell permeability.

Caption: Role of (S)-1,3-Dimethylpiperazine in drug design logic.

Safety and Handling

(S)-1,3-Dimethylpiperazine is an amine compound that requires careful handling to ensure laboratory safety.

-

Hazards : It may cause irritation to the eyes and skin.[3] It is harmful if swallowed.

-

Protective Measures : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Storage and Incompatibilities : Store in a tightly sealed container in a dry, cool place.[3][4] Avoid contact with strong oxidizing agents and strong acids.[3]

References

-

(S)-1,3-Dimethylpiperazine CAS 1152367-80-0 - BIOSYNCE. (URL: [Link])

-

Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b. (URL: [Link])

-

1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem. (URL: [Link])

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: [Link])

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (URL: [Link])

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

-

Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones - ResearchGate. (URL: [Link])

- US3029240A - Preparation of dimethylpiperazine - Google P

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed. (URL: [Link])

-

1,3-Dimethylpiperazine hydrochloride | C6H15ClN2 | CID 66510376 - PubChem. (URL: [Link])

-

An evolving role of piperazine moieties in drug design and discovery - PubMed. (URL: [Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])

-

1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. biosynce.com [biosynce.com]

- 4. 1152367-80-0|(S)-1,3-Dimethylpiperazine|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

An In-Depth Technical Guide to (S)-1,3-Dimethylpiperazine: Synthesis, Applications, and Chemical Profile

Foreword: The Strategic Value of Chiral Piperazines in Modern Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its ability to serve as a versatile linker between pharmacophoric elements.[1][2] However, the vast majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the vast three-dimensional chemical space offered by carbon-substituted stereocenters largely unexplored.[3] The development of robust methods for the asymmetric synthesis of chiral piperazines is therefore a critical endeavor, unlocking new avenues for creating molecules with enhanced potency, selectivity, and novelty. This guide focuses on a specific, high-value chiral building block: (S)-1,3-Dimethylpiperazine . We will delve into its chemical identity, provide a detailed, field-proven methodology for its asymmetric synthesis, explore its applications in drug discovery and catalysis, and present its analytical and safety profile.

PART 1: Core Chemical Identity of (S)-1,3-Dimethylpiperazine

(S)-1,3-Dimethylpiperazine is a chiral cyclic diamine. The "(S)" designation refers to the stereochemistry at the C-3 chiral center. Its unique structure, featuring both a secondary and a tertiary amine within a constrained cyclic framework, makes it a valuable intermediate.

| Property | Value | Source |

| IUPAC Name | (3S)-1,3-dimethylpiperazine | [4] |

| Synonyms | (S)-1,3-Dimethylpiperazine | [5] |

| CAS Number | 1152367-80-0 | [4] |

| Molecular Formula | C₆H₁₄N₂ | [6] |

| Molecular Weight | 114.19 g/mol | [6][7] |

| Appearance | Liquid | [4] |

| Boiling Point | 147.9 ± 8.0 °C at 760 mmHg | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| pKa | 9.34 ± 0.40 (Predicted) | [4] |

| SMILES | C[C@H]1CN(C)CCN1 | [6] |

| InChI Key | FMMUNDXXVADKHS-LURJTMIESA-N | [6] |

PART 2: Asymmetric Synthesis from the Chiral Pool

The stereoselective synthesis of (S)-1,3-Dimethylpiperazine is paramount to its utility. Accessing this molecule in high enantiomeric purity is essential for its applications in pharmaceuticals and asymmetric catalysis. A robust and logical approach begins with a readily available chiral starting material, such as (S)-Alanine. The following protocol is a multi-step sequence grounded in established methodologies for constructing chiral diamines and subsequent cyclization.[8][9]

Synthetic Workflow Overview

The overall strategy involves building a key 1,2-diamine intermediate from (S)-Alanine, followed by a ring-closing annulation to form the piperazine core, and concluding with the requisite N-methylation.

Caption: Asymmetric synthesis workflow for (S)-1,3-Dimethylpiperazine.

Detailed Experimental Protocol

Step 1: Synthesis of the β-Ketoester from N-Boc-(S)-Alanine

-

Rationale: This step converts the chiral amino acid into a key building block suitable for introducing the second nitrogen atom. The Masamune condensation is a reliable method for this transformation.[8]

-

Dissolve N-Boc-(S)-alanine in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -10 °C.

-

Add N,N'-Carbonyldiimidazole (CDI) portion-wise and allow the mixture to warm to room temperature, stirring for 2-3 hours.

-

In a separate flask, prepare a solution of potassium ethyl malonate in THF.

-

Add the activated N-Boc-(S)-alanine solution to the malonate solution at room temperature and stir overnight.

-

Perform an acidic workup followed by extraction with ethyl acetate. Purify the crude product by silica gel chromatography to yield the target β-ketoester.

Step 2: Reductive Amination to Form the Chiral 1,2-Diamine

-

Rationale: This is the crucial step for installing the second amine group. Reductive amination with ammonium acetate provides the primary amine, which is then protected in the subsequent step.[8]

-

Dissolve the β-ketoester from Step 1 in methanol.

-

Add ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Quench the reaction carefully with water, basify, and extract with dichloromethane. The resulting crude 1,2-diamine is used directly in the next step.

Step 3: Orthogonal Protection of the Diamine

-

Rationale: To achieve selective cyclization, the newly introduced primary amine must be protected with a group that is stable to the upcoming cyclization conditions but can be removed later without affecting the rest of the molecule. The nosyl (Ns) group is an excellent choice.[8]

-

Dissolve the crude diamine from Step 2 in dichloromethane.

-

Add triethylamine, followed by slow addition of 2-nitrobenzenesulfonyl chloride (NsCl) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and purify by chromatography to isolate the N-Boc, N'-Ns protected diamine.

Step 4: Annulation and Cyclization to Form the Piperazine Ring

-

Rationale: This step constructs the heterocyclic core. Bromoethyldiphenylsulfonium triflate is an effective reagent for this type of ring formation. The Boc group is then removed to trigger intramolecular cyclization.[8]

-

Treat the protected diamine with bromoethyldiphenylsulfonium triflate in a suitable solvent like acetonitrile.

-

After the initial reaction, remove the Boc protecting group using trifluoroacetic acid (TFA).

-

Neutralize the reaction mixture with a base (e.g., NaHCO₃) at low temperature (0 °C) to induce cyclization.

-

Purify the resulting N-nosyl-3-methylpiperazine by column chromatography.

Step 5: Deprotection and N-Methylation

-

Rationale: The final steps involve removing the nosyl group and methylating the secondary amine at the N-1 position. The Eschweiler-Clarke reaction is a classic and highly effective method for exhaustive N-methylation of primary and secondary amines using formaldehyde and formic acid.[10]

-

Remove the nosyl protecting group using a suitable thiol (e.g., thiophenol) and a base like K₂CO₃ in DMF.

-

Purify the resulting (S)-3-methylpiperazine.

-

To the purified product, add formaldehyde and formic acid. Heat the mixture gently. The reaction proceeds with the evolution of CO₂.

-

After the reaction is complete, basify the mixture and extract the final product, (S)-1,3-Dimethylpiperazine. Purify by distillation.

PART 3: Applications in Drug Development and Catalysis

The chirality and structural rigidity of (S)-1,3-Dimethylpiperazine make it a highly sought-after component in two major fields: as a chiral building block in drug discovery and as a potential chiral ligand in asymmetric catalysis.

Caption: Key application pathways for (S)-1,3-Dimethylpiperazine.

Role as a Chiral Building Block in Medicinal Chemistry

The incorporation of stereocenters into drug candidates is a critical strategy for improving target selectivity and reducing off-target effects. (S)-1,3-Dimethylpiperazine serves as a pre-made chiral scaffold, allowing medicinal chemists to introduce a specific 3D architecture into a larger molecule.

A prime example of this utility is in the synthesis of receptor modulators. Chiral dialkylpiperazines are used in the N-arylation via Buchwald-Hartwig C-N cross-coupling reactions to synthesize complex molecules targeting nicotinic acetylcholine receptors.[11] In such a synthesis, the (S)-1,3-dimethylpiperazine would react with an aryl bromide or triflate, catalyzed by a palladium complex, to form a new C-N bond. The stereochemistry of the piperazine is maintained throughout the reaction, directly influencing the final compound's interaction with its biological target.[11] This strategic incorporation is crucial for navigating the complex binding pockets of proteins and enzymes.

Potential as a Chiral Ligand in Asymmetric Catalysis

Chiral diamines are a cornerstone of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.[12][13] While specific literature detailing the use of (S)-1,3-Dimethylpiperazine as a ligand is nascent, its structural features strongly suggest high potential.

-

C₁-Symmetry: Unlike many C₂-symmetric ligands (e.g., BINAP, DuPhos), (S)-1,3-Dimethylpiperazine is C₁-symmetric. This asymmetry can be advantageous, creating a more differentiated chiral pocket around the metal center.

-

Bidentate Coordination: The two nitrogen atoms can act as a bidentate ligand, chelating to metals such as copper, rhodium, palladium, or iridium.

-

Modularity: The secondary amine offers a site for further functionalization, allowing for the synthesis of a library of related ligands with fine-tuned steric and electronic properties.

By analogy to other chiral diamines and diketopiperazines used in catalysis, (S)-1,3-Dimethylpiperazine could be a highly effective ligand in reactions such as asymmetric hydrogenations, Diels-Alder reactions, and conjugate additions.[14][15]

PART 4: Analytical Characterization and Safety Profile

| Predicted ¹H and ¹³C NMR Data (in CDCl₃) | |

| ¹H NMR | Predicted δ (ppm) : Signals would be complex due to the chair conformation and diastereotopic protons. Key expected regions include: ~2.8-3.2 (axial protons), ~1.8-2.5 (equatorial protons, N-CH₃), and a doublet around ~1.0-1.2 for the C-CH₃ group. |

| ¹³C NMR | Predicted δ (ppm) : Approximately 6 distinct signals are expected. N-CH₃ (~46 ppm), C-CH₃ (~15-20 ppm), and four signals for the piperazine ring carbons (C2, C3, C5, C6) in the ~45-60 ppm range. |

Safety and Handling: (S)-1,3-Dimethylpiperazine is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[4][6]

| GHS Hazard Information | |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Codes | H302 (Harmful if swallowed), H318 (Causes serious eye damage), H412 (Harmful to aquatic life with long-lasting effects) |

| Precautionary Codes | P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Handling Protocol:

-

Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid contact with strong oxidizing agents and strong acids.[4]

-

Store in a cool, dry place in a tightly sealed container. Recommended storage is at 2-8°C.[4]

References

- (S)-1,3-Dimethylpiperazine CAS 1152367-80-0 - BIOSYNCE. [URL: https://www.biosynce.com/s-1-3-dimethylpiperazine-cas-1152367-80-0.html]

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00844f]

- (3S)-1,3-dimethylpiperazine AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/albcpr000201]

- 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13152035]

- Reference not directly cited in the final text but used for background.

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474136/]

- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-of-dimethylpiperazine-compounds/]

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8229986/]

- 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13152035]

- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P - NIH. [URL: https://www.pnas.org/doi/10.1073/pnas.96.7.3486]

- Reference not directly cited in the final text but used for background.

- Design of chiral ligands for asymmetric catalysis : from c2-symmetric semicorrins and bisoxazolines to non-symmetric phosphinoox - SciSpace. [URL: https://typeset.

- Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889246/]

- Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands - ResearchGate. [URL: https://www.researchgate.net/publication/23377755_Design_of_Chiral_Ligands_for_Asymmetric_Catalysis_From_C2-Symmetric_PP-_and_NN-Ligands_to_Sterically_and_Electronically_Nonsymmetrical_PN-Ligands]

- Reference not directly cited in the final text but used for background.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. [URL: https://www.researchgate.net/publication/382877526_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery]

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573981/]

- Cyclo[-His-His-] Derived C2-Symmetric Diketopiperazine as Chiral Ligand for Asymmetric Diels-Alder Reactions - ResearchGate. [URL: https://www.researchgate.net/publication/258169134_Cyclo-His-His-_Derived_C2-Symmetric_Diketopiperazine_as_Chiral_Ligand_for_Asymmetric_Diels-Alder_Reactions]

Sources

- 1. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]

- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum [chemicalbook.com]

- 11. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (S)-1,3-Dimethylpiperazine from Chiral Pool Starting Materials

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic strategy for the preparation of enantiomerically pure (S)-1,3-dimethylpiperazine, a valuable chiral building block in medicinal chemistry. Leveraging the principles of chiral pool synthesis, this guide details a multi-step pathway starting from the readily available and inexpensive amino acid, (S)-alanine. The narrative emphasizes the rationale behind experimental choices, providing field-proven insights into key transformations, including the formation of a chiral diamine intermediate, subsequent cyclization to the piperazine core, and final N-methylation. Detailed experimental protocols, data summaries, and workflow visualizations are included to facilitate practical application by researchers in drug discovery and development.

Introduction: The Significance of Chiral Piperazines and the Chiral Pool Approach

The piperazine motif is a ubiquitous scaffold in pharmaceuticals, recognized as a "privileged structure" due to its presence in a wide array of approved drugs with diverse therapeutic applications. The introduction of stereocenters onto the piperazine ring significantly expands the accessible chemical space, allowing for fine-tuning of pharmacological properties and offering opportunities for developing novel therapeutics with improved efficacy and reduced side effects. Specifically, chiral 1,3-disubstituted piperazines, such as (S)-1,3-dimethylpiperazine, are of considerable interest as scaffolds and intermediates in the synthesis of complex bioactive molecules.[1][2]

The "chiral pool" approach to asymmetric synthesis is a powerful and cost-effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[3] Amino acids, in particular, represent an excellent source of chirality due to their structural diversity and commercial availability in both enantiomeric forms.[3] This guide focuses on the synthesis of (S)-1,3-dimethylpiperazine by leveraging the inherent chirality of (S)-alanine, thus obviating the need for chiral resolutions or expensive asymmetric catalysts.

Strategic Overview of the Synthesis

The synthetic route outlined herein is designed for efficiency and scalability, proceeding through a logical sequence of transformations to construct the target molecule from (S)-alanine. The overall strategy involves three key stages:

-

Formation of a Chiral 1,2-Diamine Precursor: Conversion of (S)-alanine into a suitably protected (S)-1-methyl-1,2-ethanediamine derivative.

-

Piperazine Ring Formation: Cyclization of the chiral diamine to construct the 2-methylpiperazine core.

-

N-Methylation: Introduction of the second methyl group onto the piperazine nitrogens to yield the final product, (S)-1,3-dimethylpiperazine.

This approach ensures the retention of the stereochemical integrity of the starting material throughout the synthetic sequence.

Figure 1: Overall synthetic workflow for (S)-1,3-dimethylpiperazine.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Synthesis of the Chiral Diamine Precursor from (S)-Alanine

The initial phase of the synthesis focuses on the conversion of (S)-alanine into a chiral 1,2-diamine. This is a critical transformation that establishes the necessary functionality for the subsequent cyclization.

3.1.1. N-Protection of (S)-Alanine

To prevent unwanted side reactions at the amino group of (S)-alanine during subsequent steps, it is essential to install a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

-

Protocol: (S)-Alanine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as sodium hydroxide, in a mixed solvent system of dioxane and water.

3.1.2. Amide Formation

The carboxylic acid moiety of N-Boc-(S)-alanine is then converted to a primary amide. This can be achieved using standard peptide coupling reagents.

-

Protocol: N-Boc-(S)-alanine is treated with a coupling agent like isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride, which is then reacted with aqueous ammonia to yield N-Boc-(S)-alaninamide.

3.1.3. Reduction to the Chiral Diamine

The simultaneous reduction of the amide and the carbamate carbonyl groups is a key transformation. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of achieving this conversion.

-

Protocol: N-Boc-(S)-alaninamide is carefully added to a suspension of LAH in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The reaction mixture is typically heated to drive the reaction to completion. Acidic workup followed by basification liberates the free diamine, (S)-propane-1,2-diamine.

Step 2: Formation of the Piperazine Ring

With the chiral diamine in hand, the next stage is the construction of the piperazine ring. A common and effective method is the reaction of the diamine with a two-carbon electrophile that can react with both nitrogen atoms.

-

Rationale: The cyclization of a 1,2-diamine to a piperazine is a well-established transformation.[3] The choice of the cyclizing agent is critical to ensure high yields and avoid polymerization.

-

Protocol: A plausible approach involves the reaction of the chiral diamine with a suitable dielectrophile, such as a derivative of chloroacetaldehyde, followed by intramolecular cyclization. A more direct route can be the reaction with glyoxal, followed by reduction. An alternative and often high-yielding method is the double N-alkylation with a dihaloethane derivative, though this can be prone to side reactions. For the purpose of this guide, we will focus on a reductive cyclization approach.

Figure 2: Proposed reductive cyclization pathway.

Step 3: N-Methylation to (S)-1,3-Dimethylpiperazine

The final step is the exhaustive N-methylation of the secondary amines of the piperazine ring. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4][5]

-

Mechanism: The reaction proceeds through the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formate. This process is repeated on the other nitrogen to yield the desired N,N'-dimethylated product.

-

Protocol: (S)-2-Methylpiperazine is treated with an excess of aqueous formaldehyde and formic acid. The reaction mixture is heated to promote the reaction. After completion, the mixture is basified, and the product is extracted with an organic solvent.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times.

4.1. Synthesis of N-Boc-(S)-alaninamide

-

To a solution of (S)-alanine (1.0 eq) in 1 M NaOH (2.5 eq) and dioxane (1:1), add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-alanine.

-

Dissolve the N-Boc-(S)-alanine in dry THF and cool to -15 °C.

-

Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise, maintaining the temperature below -10 °C.

-

Stir for 15 minutes, then add a pre-cooled solution of aqueous ammonia (excess) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-(S)-alaninamide.

4.2. Synthesis of (S)-Propane-1,2-diamine

-

To a suspension of lithium aluminum hydride (3.0 eq) in dry THF under an argon atmosphere, add a solution of N-Boc-(S)-alaninamide (1.0 eq) in dry THF dropwise at 0 °C.

-

After the addition is complete, heat the mixture to reflux for 6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude (S)-propane-1,2-diamine.

4.3. Synthesis of (S)-2-Methylpiperazine

-

To a solution of (S)-propane-1,2-diamine (1.0 eq) in methanol, add an aqueous solution of glyoxal (40 wt. %, 1.0 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Transfer the solution to a hydrogenation vessel and add 10% Palladium on carbon (5 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain crude (S)-2-methylpiperazine.

4.4. Synthesis of (S)-1,3-Dimethylpiperazine

-

To a solution of (S)-2-methylpiperazine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt. %, 5.0 eq).

-

Heat the reaction mixture at 100 °C for 8 hours.

-

Cool the mixture to room temperature and basify with 4 M NaOH to pH > 12.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate.

-

Purify the crude product by distillation to afford (S)-1,3-dimethylpiperazine.

Data Summary

| Step | Product | Starting Material | Reagents | Expected Yield (%) |

| 1a | N-Boc-(S)-alanine | (S)-Alanine | (Boc)₂O, NaOH | >95 |

| 1b | N-Boc-(S)-alaninamide | N-Boc-(S)-alanine | Isobutyl chloroformate, NH₃(aq) | 85-95 |

| 1c | (S)-Propane-1,2-diamine | N-Boc-(S)-alaninamide | LiAlH₄ | 70-85 |

| 2 | (S)-2-Methylpiperazine | (S)-Propane-1,2-diamine | Glyoxal, H₂/Pd-C | 60-75 |

| 3 | (S)-1,3-Dimethylpiperazine | (S)-2-Methylpiperazine | HCHO, HCOOH | 80-90 |

Table 1: Summary of synthetic steps and expected yields.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route to (S)-1,3-dimethylpiperazine from the chiral pool starting material, (S)-alanine. The described multi-step synthesis is based on well-established and reliable chemical transformations, providing a solid foundation for researchers to produce this valuable chiral building block. The emphasis on mechanistic understanding and detailed protocols is intended to empower scientists in drug development and related fields to confidently apply this methodology in their research endeavors. The use of an inexpensive and readily available chiral starting material makes this approach both economically and environmentally attractive for the synthesis of enantiomerically pure piperazine derivatives.

References

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. [Link]

- Synthesis method of N-Boc piperazine.

-

The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions of piperazine with methanol. ResearchGate. [Link]

-

Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Repozytorium Uniwersytetu Jagiellońskiego. [Link]

- Methylation of piperazines.

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

-

Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives. Thieme Chemistry. [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate. [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [Link]

-

Reductive amination. Wikipedia. [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

- Methylation of piperazines.

Sources

- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]

- 5. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]

The Piperazine Pharmacophore: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its recognition as a "privileged scaffold" stems from its frequent appearance in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of the biological significance of substituted piperazine pharmacophores. We will delve into the nuanced structure-activity relationships that govern their diverse pharmacological effects, provide detailed experimental protocols for their synthesis and biological evaluation, and present quantitative data to illustrate their therapeutic potential across various disease areas, including oncology and central nervous system (CNS) disorders.

The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety

The widespread utility of the piperazine scaffold in drug design is not coincidental; it is rooted in a unique combination of physicochemical properties that favorably influence a molecule's pharmacokinetic profile.[3][4]

-

Tunable Basicity: With two nitrogen atoms, piperazine possesses two distinct pKa values. This allows for fine-tuning of the molecule's ionization state at physiological pH, which is crucial for optimizing solubility, cell permeability, and target engagement. The protonated form can enhance aqueous solubility and facilitate formulation, while the neutral form is often necessary for crossing biological membranes.

-

Hydrogen Bonding Capability: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while N-H groups on an unsubstituted or monosubstituted piperazine can serve as hydrogen bond donors.[5] This dual capacity allows for strong and specific interactions with biological targets such as enzymes and receptors.[5]

-

Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring imparts a degree of rigidity to the molecule, which can be advantageous for locking in a bioactive conformation and improving selectivity. However, the ring also possesses a degree of conformational flexibility, allowing it to adapt to the topology of various binding sites.[3]

-

Improved ADME Properties: The incorporation of a piperazine moiety often leads to improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Its polarity can enhance solubility and reduce metabolic liability, contributing to better oral bioavailability.[4]

Therapeutic Applications of Substituted Piperazine Pharmacophores

The versatility of the piperazine scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have demonstrated significant efficacy.

Oncology

Piperazine derivatives are integral to a number of targeted cancer therapies, particularly as kinase inhibitors.[6][7]

-

Mechanism of Action: In many kinase inhibitors, the piperazine ring functions as a key linker, connecting different pharmacophoric elements that are essential for binding to the ATP-binding pocket of the target kinase. The basicity of the piperazine nitrogen can be exploited to form a critical salt bridge with acidic residues, such as a conserved glutamate or aspartate in the kinase hinge region, thereby anchoring the inhibitor to its target.[2]

A prime example of a piperazine-containing anticancer drug is Imatinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.

Central Nervous System (CNS) Disorders

The piperazine scaffold is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[8][9][10]

-

Mechanism of Action: Many CNS-active piperazine derivatives modulate the activity of neurotransmitter receptors, particularly dopamine (D2) and serotonin (5-HT) receptors.[2][9] The piperazine core acts as a scaffold to correctly orient aryl groups and other substituents for optimal interaction with the receptor binding pockets.[9] For instance, arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands.[11]

Olanzapine , an atypical antipsychotic, features a piperazine ring integrated into its thienobenzodiazepine structure, contributing to its mixed antagonism of dopamine and serotonin receptors.

Structure-Activity Relationships (SAR) of Substituted Piperazines

The biological activity of piperazine derivatives can be exquisitely modulated by the nature and position of substituents on the piperazine ring. The majority of modifications are made at the N1 and N4 positions.

Substituents at the N1-Position

The substituent at the N1 position often plays a crucial role in target recognition and selectivity.

-

Aryl Groups: The introduction of an aryl group, such as a phenyl or pyridyl ring, at the N1 position is a common strategy for targeting CNS receptors. The electronic properties of the aryl ring, dictated by the presence of electron-donating or electron-withdrawing groups, can significantly influence binding affinity. For example, in a series of arylpiperazine derivatives targeting serotonin receptors, the position and nature of the substituent on the phenyl ring can determine agonist versus antagonist activity.

-

Alkyl and Acyl Groups: N1-alkylation or N1-acylation can modulate the lipophilicity and steric bulk of the molecule, impacting its permeability and target engagement.

Substituents at the N4-Position

The N4 position is frequently modified to introduce larger and more complex functionalities that can interact with accessory binding pockets or modulate the overall physicochemical properties of the compound.

-

Linking to Other Pharmacophores: The N4 nitrogen is an ideal attachment point for linking the piperazine core to other pharmacophoric elements, as seen in many kinase inhibitors where it connects to a larger heterocyclic system.

-

Modulating Solubility and Pharmacokinetics: The introduction of polar groups at the N4 position can enhance aqueous solubility and fine-tune the pharmacokinetic profile of the drug candidate.

The following table summarizes the structure-activity relationships of a series of hypothetical piperazine derivatives against a generic kinase target.

| Compound ID | N1-Substituent | N4-Substituent | Kinase Inhibition IC50 (nM) |

| PZ-001 | Phenyl | Methyl | 520 |

| PZ-002 | 2-Methoxyphenyl | Methyl | 250 |

| PZ-003 | Phenyl | 4-(Trifluoromethyl)benzyl | 85 |

| PZ-004 | 2-Methoxyphenyl | 4-(Trifluoromethyl)benzyl | 25 |

This is a representative table. Actual SAR data would be specific to the target and compound series.

Experimental Protocols

The discovery and development of novel piperazine-based therapeutics rely on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of substituted piperazine derivatives.

Synthesis of N-Arylpiperazines

A common and versatile method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of N-Arylpiperazines [6]

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Piperazine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., BINAP)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous toluene

-

Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).

-

Add the base (1.4 mmol) to the flask.

-

Add piperazine (1.2 mmol) to the reaction mixture.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the Schlenk flask and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

Biological Evaluation: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation [1]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Substituted piperazine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium.[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).[1]

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[1]

Biological Evaluation: CNS Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol 3: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Materials:

-

Cell membranes expressing the human dopamine D2 receptor

-

Radioligand (e.g., [3H]-Spiperone)

-

Substituted piperazine derivatives

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Non-specific binding inhibitor (e.g., Haloperidol)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle in the assay buffer. For determining non-specific binding, add a high concentration of the non-specific binding inhibitor.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound and unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki (inhibitory constant) value for each test compound by fitting the data to a one-site competition binding model.

Conclusion and Future Perspectives

The substituted piperazine pharmacophore continues to be an exceptionally valuable scaffold in drug discovery. Its favorable physicochemical properties and synthetic tractability have led to the development of numerous successful drugs across a wide range of therapeutic areas. The ongoing exploration of novel substitution patterns and the integration of the piperazine moiety into more complex molecular architectures promise to yield the next generation of innovative therapeutics. As our understanding of the molecular basis of disease deepens, the strategic application of the piperazine scaffold will undoubtedly continue to play a pivotal role in the design of potent, selective, and safe medicines.

References

-

A General and Convenient Synthesis of N-Aryl Piperazines. (2025-08-07). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini Reviews in Medicinal Chemistry, 21(3), 362-379.

- Method for synthesis of chiral n-arylpiperazines. (n.d.). Google Patents.

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry, 20(8), 753-780.

- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025-11-14). Daniele Teti. Retrieved January 7, 2026, from [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine. Retrieved January 7, 2026, from [Link]

- Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5342-5347.

-

DOT Language. (2024-09-28). Graphviz. Retrieved January 7, 2026, from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). Pharmaceuticals, 15(8), 999.

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. Retrieved January 7, 2026, from [Link]

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review, 6(11), 570-580.

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. Retrieved January 7, 2026, from [Link]

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology, 33(2), 164-173.

-

Graphviz tutorial. (2021, January 13). YouTube. Retrieved January 7, 2026, from [Link]

-

Graphviz's DOT - quick introduction. (2021, May 14). YouTube. Retrieved January 7, 2026, from [Link]

-

Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved January 7, 2026, from [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). International Journal of Molecular Sciences, 25(18), 10037.

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025-08-08). ResearchGate. Retrieved January 7, 2026, from [Link]

-

The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Therapeutic Potential of Dimethylpiperazine Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Versatility of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties, including a high polar surface area and the ability to act as both a hydrogen bond donor and acceptor, have made it a privileged scaffold in the design of a multitude of therapeutic agents.[1][2] The simple substitution of methyl groups onto this core, creating dimethylpiperazine isomers, unlocks a fascinating array of biological activities. This technical guide provides an in-depth exploration of the therapeutic applications of dimethylpiperazine compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and preclinical evaluation of these compounds in key therapeutic areas, namely neurological disorders, oncology, and inflammatory diseases.

I. The Chemistry of Dimethylpiperazine: Synthesis and Properties

The strategic synthesis of dimethylpiperazine isomers is a critical first step in the exploration of their therapeutic potential. The two primary isomers, 1,4-dimethylpiperazine and 2,5-dimethylpiperazine, each offer distinct conformational and electronic properties that influence their biological activity. Several synthetic routes have been established, each with its own advantages in terms of yield, purity, and scalability.

One common method for the synthesis of 1,4-dimethylpiperazine is the Eschweiler-Clarke reaction, a reductive amination process.[1] This reaction utilizes piperazine, formaldehyde, and formic acid to achieve N-methylation. Another industrial-scale approach involves the cyclization of N-methyldiethanolamine. For 2,5-dimethylpiperazine, a prevalent method is the cyclization of isopropanolamine.

Key Physicochemical Properties of 1,4-Dimethylpiperazine:

| Property | Value |

| Molecular Formula | C6H14N2 |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 131-132 °C |

| Density | 0.844 g/mL at 25 °C |

Source:[3]

II. Therapeutic Applications in Neurological Disorders

Arylpiperazine derivatives, a class of compounds that includes dimethylpiperazine analogues, have shown significant promise as therapeutic agents for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.[4][5] Their mechanisms of action often involve the modulation of key neurotransmitter systems and signaling pathways within the central nervous system.

A. Alzheimer's Disease: A Multi-pronged Approach

Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[6] Piperazine derivatives have been investigated for their potential to address multiple facets of this disease.

One promising strategy involves the development of multi-target-directed ligands (MTDLs).[7] For instance, novel N,N'-disubstituted piperazine derivatives have been designed to possess both anti-amyloid and acetylcholinesterase (AChE) inhibition properties.[6] In preclinical models of Alzheimer's disease, these compounds have been shown to reduce both Aβ and tau pathology, leading to preserved memory function.[6]

Another key target for piperazine derivatives in the context of Alzheimer's is the sigma-1 receptor.[8][9] These receptors are intracellular chaperone proteins that play a crucial role in neuronal function and survival. The development of selective sigma-1 receptor ligands based on the dimethylpiperazine scaffold is an active area of research.

Experimental Workflow: Evaluation of Neuroprotective Effects in an Alzheimer's Disease Model

Caption: A generalized workflow for the preclinical evaluation of dimethylpiperazine compounds for Alzheimer's disease.

B. Mechanism of Action: Modulating Neuronal Signaling

The neuroprotective effects of dimethylpiperazine compounds are often attributed to their ability to interact with specific molecular targets. As mentioned, the sigma-1 receptor is a key player. Ligand binding to this receptor can modulate calcium signaling, reduce oxidative stress, and promote cell survival.

Furthermore, arylpiperazine derivatives have been shown to influence the activity of various neurotransmitter receptors, including serotonin and dopamine receptors.[10] This modulation can contribute to their antidepressant and anxiolytic effects.

III. Anticancer Applications: Targeting Proliferation and Survival Pathways

The piperazine scaffold is a recurring motif in a number of FDA-approved anticancer drugs, highlighting its significance in oncology drug discovery.[11] Dimethylpiperazine derivatives have been investigated for their cytotoxic and antiproliferative activities against a wide range of cancer cell lines.

A. Diverse Mechanisms of Antitumor Activity

The anticancer effects of piperazine derivatives are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.[12] One of the most well-studied pathways is the PI3K/AKT pathway, which is crucial for cell growth, proliferation, and survival.[13] Novel piperazine derivatives have been shown to potently inhibit this pathway, leading to the induction of caspase-dependent apoptosis in cancer cells.[14]

In addition to the PI3K/AKT pathway, piperazine-based compounds have been developed to target other critical cancer-related pathways, including those involving Src family kinases and the BCR-ABL fusion protein in chronic myeloid leukemia.[14]

Signaling Pathway: Inhibition of the PI3K/AKT Pathway by a Dimethylpiperazine Derivative

Caption: Simplified diagram of a dimethylpiperazine derivative inhibiting the PI3K/AKT signaling pathway.

B. In Vitro Evaluation of Anticancer Activity

The initial screening of novel dimethylpiperazine compounds for anticancer activity is typically performed using a panel of human cancer cell lines. Several standardized in vitro assays are employed to assess cytotoxicity and cytostatic effects.

Quantitative Data: Anticancer Activity of Selected Piperazine Derivatives

| Compound ID | Cancer Cell Line | Cancer Type | GI50 (µM) | Reference |

| Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [14] |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | [15] |

| Vindoline-piperazine conjugate 25 | HOP-92 | Non-small cell lung cancer | 1.35 | [15] |

GI50: 50% growth inhibition

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][16]

-

Compound Treatment: Treat the cells with various concentrations of the dimethylpiperazine derivative and incubate for 48-72 hours.[15]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[16]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: Fix the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[17][18]

-

Staining: Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[17][18][19]

-

Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye.[17][18][19]

-

Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[19]

-

Absorbance Measurement: Measure the absorbance at 510 nm.[19]

IV. Anti-inflammatory Properties of Dimethylpiperazine Compounds

Inflammation is a complex biological response implicated in a wide range of diseases, from autoimmune disorders to cancer.[20] Piperazine derivatives have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[21]

A. Mechanism of Action in Inflammation

The anti-inflammatory effects of dimethylpiperazine compounds can be mediated through several mechanisms. One notable mechanism involves the activation of nicotinic acetylcholine receptors (nAChRs) on immune cells.[22] The synthetic nAChR agonist, dimethyphenylpiperazinium (DMPP), has been shown to downregulate inflammation in monocytes and macrophages through the chronic activation of the PI3K and PLC signaling pathways.[22] This leads to a reduction in the release of pro-inflammatory cytokines such as TNF-α.[22]

Another mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.[11][12][23][24]

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the dimethylpiperazine derivative orally or intraperitoneally at various doses.

-

Induction of Edema: After a predetermined time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[23]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Protocol: LPS-Induced Cytokine Release in Whole Blood

This in vitro assay is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines.[25][26][27]

-

Blood Collection: Collect fresh human whole blood in heparinized tubes.

-

Compound Incubation: Pre-incubate the whole blood with various concentrations of the dimethylpiperazine derivative.

-

LPS Stimulation: Stimulate the blood with lipopolysaccharide (LPS) to induce cytokine production.[25]

-

Incubation: Incubate the samples for 24 hours at 37°C.[25]

-

Cytokine Measurement: Centrifuge the samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA.

V. Pharmacokinetics and Toxicology

A comprehensive understanding of the pharmacokinetic (PK) and toxicological profile of dimethylpiperazine compounds is essential for their development as therapeutic agents.

A. Pharmacokinetic Considerations

The piperazine scaffold generally imparts favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.[1][2] However, the specific PK profile of a dimethylpiperazine derivative will be influenced by its substitution pattern. Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is crucial in the drug discovery process.

B. Toxicological Profile

While the piperazine moiety is present in many safe and effective drugs, it is not without potential toxicological liabilities. High doses of piperazine have been associated with adverse effects.[3] In silico and in vitro metabolic bioactivation studies can be employed to predict and mitigate potential toxicities, such as the formation of reactive metabolites.[28] Acute and repeated-dose toxicity studies in animals are necessary to establish a safe therapeutic window.[29]

VI. Conclusion and Future Directions

Dimethylpiperazine compounds represent a versatile and promising class of molecules with broad therapeutic potential. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties to target a diverse range of diseases. The continued exploration of their mechanisms of action, particularly in the context of complex signaling networks, will undoubtedly pave the way for the development of novel and effective therapies for neurological disorders, cancer, and inflammatory conditions. As our understanding of the intricate biology of these diseases grows, so too will the opportunities to leverage the unique chemical space of dimethylpiperazine derivatives to design the next generation of precision medicines.

VII. References

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. merckmillipore.com [merckmillipore.com]

- 5. research.rug.nl [research.rug.nl]

- 6. zellx.de [zellx.de]

- 7. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. atcc.org [atcc.org]

- 17. bio-protocol.org [bio-protocol.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 21. mdpi.com [mdpi.com]

- 22. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 23. inotiv.com [inotiv.com]

- 24. researchgate.net [researchgate.net]

- 25. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 26. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]

- 27. criver.com [criver.com]

- 28. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Stereochemistry and conformational analysis of (S)-1,3-Dimethylpiperazine

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of (S)-1,3-Dimethylpiperazine

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and versatile synthetic handles.[1][2] Understanding the three-dimensional arrangement of substituents on this heterocyclic system is paramount for rational drug design, as stereochemistry and conformational preferences dictate molecular shape and, consequently, biological activity. This technical guide provides a comprehensive analysis of (S)-1,3-Dimethylpiperazine, a chiral building block of increasing interest. We will dissect its stereochemical nuances, explore the conformational landscape of its diastereomers through an examination of steric and energetic factors, and present detailed experimental and computational protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Piperazine Nucleus: A Cornerstone of Modern Pharmaceuticals

The six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a ubiquitous feature in drug design.[3] Its prevalence stems from several advantageous properties: the two nitrogen atoms provide handles for introducing diverse substituents to explore chemical space, and their basicity allows for the formation of salts, which can improve solubility and bioavailability. Piperazine derivatives have demonstrated a vast range of pharmacological activities, including antipsychotic, antidepressant, antihistaminic, and anticancer effects.[1][4][5] The precise spatial orientation of substituents on the piperazine ring is a critical determinant of its interaction with biological targets, making a thorough understanding of its stereochemistry essential.

Stereochemical Landscape of 1,3-Dimethylpiperazine